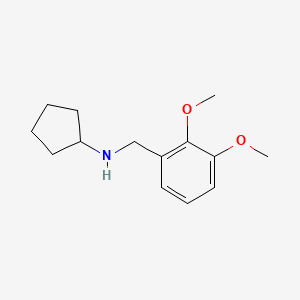

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a compound related to a class of chemicals that have been studied for their potential pharmacological properties. The compound of interest is structurally similar to 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, which has been identified as a peripheral dopamine blocking agent . This class of compounds has been explored for their effects on the central nervous system and their interactions with brain catecholamine levels .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with an aldol condensation catalyzed by sodium methoxide, followed by catalytic reduction to form the intermediate ketone. This intermediate is then converted to an oxime and subsequently hydrogenated to yield the amine, which can be further processed into its hydrochloride salt . The synthesis process is designed to achieve high yields and purity, which is crucial for the subsequent pharmacological testing.

Molecular Structure Analysis

While the specific molecular structure of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is not detailed in the provided papers, related compounds have been characterized using spectroscopic techniques such as NMR and X-ray crystallography . These techniques allow for the determination of the molecular geometry, configuration, and conformation, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, particularly in the context of their interaction with carbon monoxide to form various products, including methyl 2-formylbenzoate and isoindolin-1-ones . The reactivity towards carbon monoxide is indicative of the potential for these compounds to undergo further chemical transformations, which could be relevant for the development of new pharmacological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine and related compounds are influenced by their molecular structure. The presence of dimethoxybenzyl groups suggests that these compounds are likely to have moderate polarity, which can affect their solubility and stability. The pharmacological properties, such as the ability to block dopamine-induced hypotension, are directly related to the chemical structure, as seen in the case of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine . Additionally, the lack of effect on brain dopamine receptors and catecholamine synthesis indicates a specificity of action that is crucial for therapeutic applications .

Applications De Recherche Scientifique

Heterocyclic Synthesis Cyclopentyl-(2,3-dimethoxy-benzyl)-amine derivatives are prominently used in heterocyclic synthesis. For instance, primary allyl amines derived from Baylis-Hillman adducts of acrylate have been employed for the synthesis of heterocycles such as 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydro-pyrrolizin-1-ones. These pyrimidinones are excellent precursors to 4-pyridinamine derivatives, demonstrating the utility of cyclopentyl-(2,3-dimethoxy-benzyl)-amine in complex organic synthesis and pharmaceutical development (Nag, Madapa, & Batra, 2008).

Meisenheimer Rearrangement The compound is also involved in the Meisenheimer rearrangement, a chemical process used in the synthesis of heterocyclic derivatives. This rearrangement was utilized in preparing new ring systems like tetrahydro-1H-2,3-benzoxazocine and hexahydro-2,3-benzoxazonine. The synthesis of these compounds underscores the chemical versatility and utility of cyclopentyl-(2,3-dimethoxy-benzyl)-amine in producing complex molecular structures (Bremner, Browne, Davies, & Raston, 1980).

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRRFTJCMRGAFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354519 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine | |

CAS RN |

356094-55-8 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)